Stilbamidine isetionate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2C2H6O4S/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;2*3-1-2-7(4,5)6/h1-10H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBSRDIXJYTKNV-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-59-0 | |
| Record name | Stilbamidine isetionate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbamidine isetionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBAMIDINE ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56ICS757E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Early Scientific Investigations of Stilbamidine Isethionate
Inception of Diamidine Compounds in Biomedical Research
The early 20th century marked a significant era in medicinal chemistry, with a focused effort on synthesizing novel compounds to combat infectious diseases. Within this period, the diamidines, a class of molecules characterized by two amidine groups linked by a central chain, emerged as promising therapeutic agents. The structural design of these compounds, featuring positively charged ends, was found to facilitate strong interactions with the minor groove of DNA, particularly in AT-rich regions, a characteristic of many protozoan parasites.
The groundwork for the investigation of stilbamidine (B1663490) was laid by the discovery and development of other diamidines, most notably pentamidine (B1679287), which was synthesized in 1937. The initial success of pentamidine in treating parasitic infections such as trypanosomiasis (sleeping sickness) and leishmaniasis spurred further research into related structures. Scientists sought to modify the linking chain and aromatic components of the diamidine structure to enhance efficacy and alter pharmacokinetic properties. This led to the synthesis of several derivatives, including stilbamidine, which features a stilbene (B7821643) (1,2-diphenylethene) backbone connecting the two benzamidine (B55565) moieties.
Pioneering Studies on Stilbamidine's Antiparasitic Potential
Following its synthesis, stilbamidine, often prepared as its more soluble isethionate salt, quickly became a subject of intense investigation for its antiparasitic properties. The initial research was primarily focused on its efficacy against the same protozoan parasites that were the target of pentamidine.
Groundbreaking work in the late 1930s and early 1940s established the trypanocidal activity of stilbamidine. Studies demonstrated its potential in treating African trypanosomiasis. Concurrently, researchers explored its effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis (kala-azar). Early clinical reports suggested that stilbamidine could be a valuable tool in the chemotherapeutic arsenal (B13267) against these debilitating and often fatal diseases. Two patients who had not responded to other treatments for leishmaniasis were successfully treated with stilbamidine (4, 4'-diamidinostilbene isethionate). bmj.com
The table below summarizes some of the key early research findings on the antiparasitic activity of stilbamidine.
| Year of Study/Report | Research Focus | Key Findings | Notable Researchers/Institutions |
| Late 1930s/Early 1940s | Trypanocidal Activity | Demonstrated effectiveness against Trypanosoma species, the causative agents of sleeping sickness. acpjournals.org | Bowesman C. acpjournals.org |
| Early 1940s | Leishmanicidal Activity | Showed curative action against visceral leishmaniasis (Leishmania donovani) in animal models (Syrian hamsters). imperial.ac.uk | Adler and Tchernomoretz imperial.ac.uk |
| Mid-1940s | Clinical Application in Leishmaniasis | Used successfully to treat human cases of leishmaniasis, including those resistant to other therapies. bmj.com | U.S. Army Medical Department bmj.com |
These pioneering studies solidified the position of stilbamidine isethionate as a significant antiparasitic agent, contributing to the broader understanding of the therapeutic potential of the aromatic diamidines.
Evolution of Research Focus in the Mid-20th Century
As the 1940s progressed, the research trajectory of stilbamidine isethionate began to diverge from its initial focus on parasitology. This evolution was partly driven by clinical observations made during its use for parasitic diseases and a growing interest in its broader biological effects. Two notable areas of investigation emerged during this period: multiple myeloma and trigeminal neuralgia.
The investigation into stilbamidine for multiple myeloma was initiated based on an intriguing clinical parallel. Physicians had noted that kala-azar, which responded to stilbamidine, was often characterized by hyperglobulinemia (an excess of globulins in the blood). deepdyve.com Since multiple myeloma, a cancer of plasma cells, also frequently presents with hyperglobulinemia, researchers hypothesized that stilbamidine might have a therapeutic effect. deepdyve.comacpjournals.org Early studies in the late 1940s reported that while not a cure, stilbamidine could provide significant pain relief for patients with multiple myeloma. bmj.comacpjournals.org A notable discovery from this research was the appearance of basophilic inclusion bodies in the cytoplasm of myeloma cells after treatment, which were found to be precipitates of stilbamidine and ribonucleic acid. deepdyve.comacpjournals.org
A second, and somewhat unexpected, application for stilbamidine arose from observations of a peculiar side effect during its use for other conditions. Patients treated with stilbamidine sometimes developed a delayed and persistent neuropathy, particularly affecting the trigeminal nerve, leading to sensory changes in the face. acpjournals.org This observation led to the exploratory use of stilbamidine for the treatment of trigeminal neuralgia, a condition characterized by severe facial pain. acpjournals.orgmedlink.com While it offered a non-surgical option for pain relief, its use for this purpose was ultimately limited by its side effect profile. medlink.comneupsykey.com This shift in research focus demonstrated a move from treating infectious agents to investigating the compound's effects on metabolic and neurological pathways. acpjournals.orgneupsykey.com
Mechanistic Research on Stilbamidine Isethionate S Biological Action
Molecular Interactions and Binding Profiles
The biological activity of stilbamidine (B1663490) isethionate is rooted in its ability to interact with essential cellular macromolecules. Its structure, featuring two positively charged amidine groups separated by a rigid aromatic system, facilitates these interactions, particularly with nucleic acids and certain proteins. mdpi.com
DNA Binding Characteristics
A primary target of stilbamidine is the DNA molecule. nih.govmedchemexpress.com The compound's interaction with DNA is a key aspect of its mechanism of action, leading to the disruption of critical cellular processes. nih.gov
Stilbamidine binds to DNA through a non-intercalative mechanism. chemscene.com Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, stilbamidine fits into one of the grooves of the DNA structure. thieme-connect.dekhanacademy.org This mode of binding is characteristic of a family of compounds that interact reversibly with double-stranded DNA without causing the significant structural distortion associated with intercalation. thieme-connect.de Theoretical computations and experimental data confirm that stilbamidine associates with the minor groove of the DNA double helix. chemscene.comdrugbank.com This interaction is primarily driven by electrostatic forces, van der Waals forces, and hydrogen bonding between the drug molecule and the floor of the groove. drugbank.com
The binding of stilbamidine to the DNA minor groove exhibits a degree of sequence specificity. Like many minor groove binders, it shows a preference for adenine-thymine (AT)-rich regions. drugbank.comresearchgate.net Theoretical studies modeling the interaction of stilbamidine with double-stranded (dA-dT)n oligomers have been performed to understand these dynamics. chemscene.com The shape of the stilbamidine molecule is complementary to the narrow width of the minor groove in AT-rich sequences. drugbank.com The binding involves multiple interatomic contacts between the hydrogens of the stilbamidine molecule and acceptor sites (such as oxygen and nitrogen atoms) on the nucleotide bases within the groove. chemscene.com Each side of the stilbamidine molecule along its long axis faces a distinct strand of the DNA, optimizing its fit and interaction within the minor groove. chemscene.com The electrostatic potential within the DNA grooves plays a crucial role in the binding affinity and preference. chemscene.com
By binding to DNA, stilbamidine isethionate fundamentally interferes with its template functions. This binding can inhibit DNA replication and transcription, thereby halting cell division and reproduction in susceptible organisms. nih.govmedchemexpress.comkpresearcherprofiles.orgmdpi.com The presence of the drug in the minor groove can obstruct the passage of DNA-processing enzymes, such as DNA polymerases, which are essential for replication. researchgate.netbrunel.ac.uk The stabilization of the DNA duplex by the binding agent can also impede the necessary strand separation required for both replication and transcription.
Sequence Specificity and Groove Binding Dynamics
Interactions with Other Cellular Macromolecules
Beyond its well-documented interaction with DNA, stilbamidine and its analogs engage with other vital cellular macromolecules, including RNA and various proteins.
Research has shown that hydroxystilbamidine, a closely related analog, can bind to RNA and acts as a potent inhibitor of cellular ribonucleases (RNases). kpresearcherprofiles.org This suggests that stilbamidine may also interfere with RNA metabolism, adding another layer to its biological activity. Furthermore, stilbamidine has been identified as a competitive inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1). The chemical similarity between its amidine groups and the guanidine (B92328) group of arginine allows it to mimic the enzyme's substrate and bind to the active site. The compound also interacts with membrane transport proteins. It is a strong inhibitor of the adenosine-sensitive pentamidine (B1679287) transporter (ASPT1) but shows only low affinity for the high-affinity pentamidine transporter (HAPT1). medchemexpress.comchemscene.com
| Protein Target | Interaction Type | Affinity/Inhibitory Concentration | Reference |
|---|---|---|---|
| High-Affinity Pentamidine Transporter (HAPT1) | Low-affinity inhibition | Low | chemscene.com |
| Adenosine-Sensitive Pentamidine Transporter (ASPT1) | Strong inhibition | IC50 = 110 µM (for [3H]pentamidine uptake) | medchemexpress.comchemscene.com |
| Enzyme | Inhibitor | Inhibition Type | Key Finding | Reference |
|---|---|---|---|---|
| Protein Arginine N-methyltransferase 1 (PRMT1) | Stilbamidine | Competitive | Binds to the peptide/protein arginyl substrate binding site. | |
| Cellular Ribonucleases (RNases) | Hydroxystilbamidine | Inhibition | Acts as a powerful inhibitor. | kpresearcherprofiles.org |
Subcellular Localization and Organelle Specificity
Following its transport into the cell, stilbamidine exhibits a distinct pattern of subcellular distribution, accumulating in specific organelles. This localization is critical to its mechanism of action, concentrating the compound at sites where it can exert its effects most potently.
A primary site of accumulation for stilbamidine is the cell nucleus, which is consistent with its DNA-binding properties. In protozoan parasites like Trypanosoma, it also concentrates in the kinetoplast, a specialized mitochondrial structure containing a network of circular DNA (kDNA). kpresearcherprofiles.org This dual localization in the nucleus and kinetoplast underscores its role as a DNA-targeting agent.
Lysosomal Accumulation Mechanisms
Early research has indicated that stilbamidine, along with its derivative hydroxystilbamidine, accumulates in what were described as "volutin granules" within trypanosomes. nih.gov These granules are now largely considered to be acidocalcisomes, which are acidic organelles involved in various cellular processes. nih.gov The accumulation of diamidines like stilbamidine within these acidic compartments is a notable aspect of their intracellular distribution. nih.gov
Hydroxystilbamidine isethionate (HSB), a closely related compound, has been shown to be taken up into lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. drugbank.com There is also evidence to suggest that HSB may stabilize lysosomal membranes. drugbank.com The accumulation within these organelles could represent a key mechanism of action or a sequestration process. nih.gov
Mitochondrial Targeting and Functional Disruption
The mitochondrion is a primary target for the biological activity of stilbamidine and other diamidines. nih.gov These compounds are known to accumulate within the mitochondria of parasites, leading to significant functional impairment. nih.gov The mechanism involves the drug crossing the plasma membrane and localizing within the mitochondrial matrix, where it can interfere with critical processes. gla.ac.uk
The development of resistance to these drugs in parasites like Leishmania mexicana has been linked to the exclusion of the drug from the mitochondrion. nih.gov This highlights the central role of mitochondrial accumulation in the drug's efficacy. nih.gov
Effects on Mitochondrial Membrane Potential
Studies on related diamidines, such as pentamidine, have demonstrated that pharmacological agents that decrease the mitochondrial membrane potential can reduce drug uptake in wild-type parasites. nih.gov Furthermore, resistant parasite strains often exhibit a reduced mitochondrial membrane potential, suggesting an adaptation to limit drug accumulation. nih.gov The dissipation of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can be an early signal for apoptosis. creative-proteomics.com
Table 1: Factors Influencing Mitochondrial Membrane Potential and Drug Accumulation
| Factor | Observation in Parasites | Reference |
| Diamidine Treatment | Leads to a collapse in mitochondrial membrane potential. | nih.gov |
| Pharmacological Depolarization | Reduces uptake of diamidine drugs. | nih.gov |
| Drug Resistance | Resistant strains often show a reduced mitochondrial membrane potential. | nih.gov |
Impact on Parasitic Mitochondrial Respiration
The disruption of the mitochondrial membrane potential by stilbamidine and related compounds directly impacts mitochondrial respiration, the process of oxygen consumption to produce ATP. researchgate.net Research on stilbamidine-resistant (SbR) Leishmania infantum parasites revealed that they have an inherently decreased mitochondrial function and lower oxygen consumption compared to wild-type (WT) parasites. researchgate.net
When treated with certain compounds, WT parasites experienced a significant reduction in oxygen consumption, indicating impaired mitochondrial respiration. researchgate.net In contrast, the already compromised respiration of SbR parasites showed no further alteration upon treatment. researchgate.net This suggests that the parasiticidal activity of such compounds is linked to their ability to inhibit mitochondrial respiration, and that resistance can be associated with pre-existing defects in this pathway. researchgate.net
Table 2: Comparative Oxygen Consumption in Leishmania infantum
| Parasite Strain | Condition | Effect on Oxygen Consumption | Reference |
| Wild-Type (WT) | Untreated | Energetic, high oxygen consumption | researchgate.net |
| Wild-Type (WT) | Treated | ~25% reduction | researchgate.net |
| Stilbamidine-Resistant (SbR) | Untreated | Quiescent, low oxygen consumption | researchgate.net |
| Stilbamidine-Resistant (SbR) | Treated | No significant alteration | researchgate.net |
Preclinical Efficacy Studies of Stilbamidine Isethionate
Antiprotozoal Activities in In Vitro and In Vivo Models (Excluding Human Data)
The antiprotozoal properties of stilbamidine (B1663490) and its analogues have been investigated against several parasitic protozoa.
In vitro studies have demonstrated the activity of stilbamidine and related compounds against Leishmania species. A series of bis-pyridinium analogues of pentamidine (B1679287), a related diamidine, were found to be active against promastigotes and intracellular amastigotes of Leishmania donovani and Leishmania major, with most compounds showing 50% effective concentrations (EC50s) lower than 1 μM. researchgate.net The majority of these compounds exhibited slightly higher activity against L. major amastigotes. researchgate.net Furthermore, a study on arylimidamide derivatives, which are structurally related to stilbamidine, showed that nine out of ten compounds had a significantly greater activity than pentamidine against Leishmania promastigotes and amastigotes. researchgate.net
In vivo studies have also been conducted. While specific data on stilbamidine isethionate in animal models of leishmaniasis is limited in the provided search results, the efficacy of related compounds suggests potential. For instance, oral treatment with edelfosine, an alkyl-lysophospholipid, was effective in mouse and hamster models infected with L. major, L. panamensis, or L. braziliensis. nih.gov
Table 1: In Vitro Activity of Stilbamidine Analogues Against Leishmania Species
| Compound Class | Leishmania Species | Activity Metric | Result |
| Bis-pyridinium analogues | L. donovani, L. major | EC50 | < 1 μM |
| Arylimidamide derivatives | Leishmania spp. | - | 4.5-fold greater activity than pentamidine |
Stilbamidine has shown significant trypanocidal activity in preclinical models. In a mouse model of African trypanosomiasis, stilbamidine was found to be a highly active compound. mdpi.com It was curative at doses of 1.25–2.5 mg/kg and demonstrated a therapeutic index of 30. mdpi.com This was a considerable improvement over the aromatic arsenicals in use at the time. mdpi.com
Further studies have explored stilbamidine derivatives. The hexachloroiridiate salt of stilbamidine was found to be 3.3 times less toxic than the dihydrochloride (B599025) salt in a T.b. brucei murine model. researchgate.net While this compound was inactive in the late stage of murine trypanosomiasis, it was trypanocidal at a single 2 mg/kg dose in the early stage of sheep trypanosomiasis when administered 8 days post-infection. researchgate.net
Table 2: In Vivo Efficacy of Stilbamidine and its Derivatives Against Trypanosoma Species
| Compound | Animal Model | Trypanosoma Species | Efficacy |
| Stilbamidine | Mouse | African trypanosomes | Curative at 1.25–2.5 mg/kg |
| Hexachloroiridiate salt of stilbamidine | Sheep | T. b. brucei (early stage) | Trypanocidal at 2 mg/kg |
Stilbamidine and other diamidines have been investigated for their efficacy against Babesia, a genus of tick-borne protozoa. Phenamidine, a related aromatic diamidine, is used in veterinary medicine to treat babesiosis in various animals. While specific preclinical efficacy data for stilbamidine isethionate against Babesia was not detailed in the search results, the established use of structurally similar compounds points to its potential in this area.
Efficacy Against Trypanosoma Species
Antifungal Activities in Preclinical Models
The antifungal properties of stilbamidine isethionate have also been a subject of investigation.
In vitro studies have shown that stilbamidine possesses antifungal activity. nih.gov Research from 1954 indicated its effects on various pathogenic fungi. nih.gov More recent studies on related compounds and drug classes continue to explore this spectrum. For instance, sertaconazole (B158924), an imidazole (B134444) antifungal, shows in vitro activity against Aspergillus, Candida, and dermatophytes. conicet.gov.ar The development of new antifungal agents remains crucial due to the rise of invasive fungal infections and drug resistance. nih.govmdpi.comnih.gov
Preclinical studies have evaluated the efficacy of various antifungal agents against specific fungal isolates. For example, the in vitro fungicidal effect of sertaconazole was found to be greater than that of miconazole, clotrimazole, and ketoconazole. conicet.gov.ar In time-kill curve studies, sertaconazole at 8 µg/ml achieved a 90% fungicidal effect. conicet.gov.ar While direct data on stilbamidine isethionate's efficacy against specific fungal isolates like Aspergillus and Candida is not extensively covered in the provided search results, the broader context of antifungal research highlights the ongoing need for effective compounds against these pathogens. mdpi.comfrontiersin.orgplos.org
Spectrum of Activity Against Fungal Pathogens
Preclinical Antiproliferative Research (Non-Cancer Therapy Focus)
Stilbamidine isethionate has been the subject of preclinical research to evaluate its efficacy in inhibiting the proliferation of various pathogenic organisms, outside the realm of cancer therapy. These investigations have primarily centered on its activity against protozoan parasites and fungi, which are responsible for a range of significant infectious diseases in humans and animals. The compound's ability to interfere with fundamental cellular processes, particularly DNA synthesis, forms the basis of its antiproliferative effects. semanticscholar.org
Preclinical studies have demonstrated that stilbamidine isethionate and its derivatives can inhibit the growth of several non-cancerous model systems, most notably pathogenic protozoa. The mechanism underlying this antiproliferative activity is linked to the compound's ability to bind to DNA and disrupt its replication. semanticscholar.org This interaction is a key factor in its efficacy against rapidly dividing organisms like trypanosomes and leishmania.
Antiprotozoal Activity:
Stilbamidine has shown significant activity against various protozoan parasites. Its effects have been particularly noted against kinetoplastids, a group that includes the causative agents of human African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species). mdpi.comresearchgate.net The compound is known to be taken up by these parasites through specific transporter proteins. For instance, in Trypanosoma brucei brucei, the adenosine-sensitive pentamidine transporter (ASPT1) is strongly inhibited by stilbamidine. plos.org
Research has quantified the inhibitory effects of stilbamidine and related compounds on these parasites. In studies on Trypanosoma brucei, which causes sleeping sickness, stilbamidine has been shown to interfere with transporter systems essential for parasite survival. plos.orgfrontiersin.org The High Affinity Pentamidine Transporter (HAPT1), also known as TbAQP2, is another pathway for diamidine uptake in T. brucei. While pentamidine shows high affinity for this transporter, stilbamidine displays a lower binding affinity. frontiersin.org
The antiproliferative effects are not limited to trypanosomes. Studies have also been conducted on the free-living amoeba Naegleria fowleri, the causative agent of the fatal disease primary amoebic meningoencephalitis (PAM). A screening of a drug library identified stilbamidine as having inhibitory activity against this amoeba.
The following tables summarize key findings from preclinical studies on the antiproliferative effects of stilbamidine against various protozoan model systems.
Table 1: Inhibitory Activity of Stilbamidine against Trypanosoma brucei Transporters
| Compound | Transporter | Model System | Parameter | Value |
|---|---|---|---|---|
| Stilbamidine dihydrochloride | Adenosine-sensitive pentamidine transporter (ASPT1) | Trypanosoma brucei brucei | IC₅₀ | 110 µM plos.org |
| Stilbamidine | High Affinity Pentamidine Transporter (HAPT1/TbAQP2) | Trypanosoma brucei brucei | Kᵢ | >50 µM frontiersin.org |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.
Antifungal Activity:
In addition to its antiprotozoal properties, stilbamidine has been recognized for its antifungal activity. nih.gov It has been used in treating various fungal infections. plos.org The mechanisms of action are thought to be similar to those observed in protozoa, involving the disruption of essential cellular processes. However, detailed quantitative data from recent preclinical studies focusing specifically on the antiproliferative effects of stilbamidine isethionate on fungal model systems is less documented in the provided search results. Early reports indicated its effectiveness against certain fungal pathogens. nih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Exploration of Diamidine Analogues Derived from Stilbamidine (B1663490)
Researchers have synthesized and evaluated numerous diamidine analogues to understand and improve upon the biological profile of stilbamidine. One notable analogue is furamidine (B1674271) (DB75), where the central ethylene (B1197577) linker of stilbamidine is replaced by a furan (B31954) ring. asm.org This modification has led to compounds with altered and sometimes enhanced biological activities. For instance, furamidine has demonstrated potent and selective inhibitory activity against certain enzymes, surpassing that of stilbamidine in some cases. acs.orgnih.govnih.gov
Other modifications have included the introduction of different heterocyclic linkers and alterations to the terminal amidine groups. nih.gov These explorations have led to the development of a diverse library of diamidine compounds, each with its own unique set of properties and potential therapeutic applications. nih.gov The overarching goal of these explorations is to identify analogues with improved efficacy, selectivity, and reduced toxicity compared to the parent compound. nih.gov
Impact of Structural Modifications on Biological Activity
The linker connecting the two phenylamidine moieties in stilbamidine and its analogues is a critical determinant of their biological activity. Studies on pentamidine (B1679287) analogues, which share the diamidine pharmacophore, have shown that the length of the methylene (B1212753) linker significantly influences binding affinity to biological targets. Analogues with a linker of 5 to 7 methylene units exhibited the highest affinity, suggesting an optimal length for interaction. elifesciences.org
The composition of the linker is equally important. Replacing the flexible ethylene or methylene chain with a more rigid heterocyclic system, such as a furan ring in furamidine, can confer conformational rigidity and influence the spatial orientation of the amidine groups. asm.org This, in turn, affects how the molecule interacts with its target, often leading to changes in potency and selectivity. nih.gov For example, in the context of protein arginine methyltransferase (PRMT) inhibition, the furan-containing analogue furamidine showed greater selectivity for PRMT1 over other PRMT isoforms compared to stilbamidine. acs.orgnih.gov Further research has explored linkers like 1,4-piperazinediyl, alkanediamide, and 1,3-phenylenediamide to enhance activity and reduce toxicity. nih.gov
The introduction of substituents on the aromatic rings or the terminal amidine groups of stilbamidine analogues can have a profound impact on their efficacy and selectivity. Alkylation of the terminal amidine groups has been shown to reduce the inhibitory activity against certain enzymes, likely by diminishing the hydrogen bond donor capacity that is crucial for binding. acs.org Conversely, for other targets, such modifications can sometimes enhance activity. acs.org
The placement of substituents on the aromatic rings also plays a critical role. For instance, in a series of piplartine analogues, the presence of rigid substituents was found to increase antiparasitic activity. researchgate.net The nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electronic properties of the molecule and influence its interaction with biological targets. rsc.org The strategic placement of substituents can lead to analogues with significantly improved selectivity for their intended targets, a key goal in drug design. acs.org
Linker Length and Composition Effects
Computational Modeling and In Silico Approaches in Analogue Design
Computational modeling and in silico approaches have become indispensable tools in the design and development of novel stilbamidine analogues. These methods allow researchers to predict the binding modes of inhibitors and understand the molecular basis of their selectivity. acs.orgnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and molecular mechanics/Poisson–Boltzmann solvent-accessible surface area (MM/PBSA) calculations are employed to analyze the interactions between diamidine compounds and their biological targets. frontiersin.orgrsc.org
These computational studies can guide the selection of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. mdpi.com For example, in silico screening of large compound libraries has been used to identify potential inhibitors of various enzymes. frontiersin.org By predicting the binding affinity and interaction patterns of hypothetical analogues, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. mit.edunih.gov This rational design approach, which combines computational predictions with experimental validation, is crucial for the development of next-generation diamidine-based therapeutic agents. univ-lille.fr
Methodological Advancements in Stilbamidine Isethionate Research
Advanced Spectroscopic Techniques for Binding Analysis
The inherent fluorescence of stilbamidine (B1663490) is a key characteristic that can be leveraged for detailed binding analysis using advanced spectroscopic methods. While specific studies focusing solely on the spectroscopic binding analysis of stilbamidine isethionate are not abundant, the principles of these techniques and data from related compounds provide a strong framework for its investigation.
Fluorescence spectroscopy is a powerful tool for studying drug-target interactions. The changes in the fluorescence emission spectrum of stilbamidine upon binding to a target, such as a protein or nucleic acid, can provide valuable information about the binding affinity, stoichiometry, and conformational changes. For instance, an increase in fluorescence intensity and a blue shift in the emission maximum are often observed when a fluorescent molecule moves from a polar aqueous environment to a nonpolar binding pocket.
While detailed spectroscopic data for stilbamidine isethionate's binding to specific targets is limited in the public domain, the known interactions of similar diamidine compounds with DNA and RNA suggest that techniques like fluorescence titration and fluorescence resonance energy transfer (FRET) would be highly applicable. These methods can elucidate the specific binding sites and the dynamics of the interaction.
Furthermore, other advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide atomic-level insights into the binding of stilbamidine isethionate. NMR can be used to determine the three-dimensional structure of the stilbamidine-target complex in solution, while MS can identify the binding partners and characterize any covalent modifications.
| Spectroscopic Technique | Information Provided | Potential Application for Stilbamidine Isethionate |
| Fluorescence Spectroscopy | Binding affinity, stoichiometry, conformational changes. | Characterizing the interaction with DNA, RNA, and proteins. |
| NMR Spectroscopy | 3D structure of the drug-target complex. | Determining the precise binding mode to its molecular targets. |
| Mass Spectrometry | Identification of binding partners, characterization of modifications. | Identifying protein targets and understanding metabolic fate. |
Microscopic Imaging for Subcellular Localization Studies
The fluorescent nature of stilbamidine makes it an ideal candidate for microscopic imaging studies to determine its precise location within cells. Understanding the subcellular distribution of a drug is crucial for elucidating its mechanism of action and potential off-target effects.
Fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, can be employed to visualize the localization of stilbamidine within different cellular compartments. Studies on structurally related fluorescent diamidines, such as DB75 and DB820, have demonstrated their accumulation in the nucleus and kinetoplast of trypanosomes, the DNA-containing organelles of these parasites. nih.gov Given the structural similarities, it is highly probable that stilbamidine exhibits a similar localization pattern. The lack of intrinsic fluorescence in other diamidines like pentamidine (B1679287) has historically hindered such direct visualization, underscoring the value of fluorescent compounds like stilbamidine in these studies. nih.gov
These imaging studies can provide dynamic information about the uptake and trafficking of stilbamidine within the cell over time. By co-localizing the fluorescence of stilbamidine with specific organelle markers, researchers can definitively identify its sites of accumulation.
| Microscopy Technique | Key Feature | Application to Stilbamidine Isethionate |
| Confocal Microscopy | Optical sectioning to reduce out-of-focus light. | High-resolution imaging of stilbamidine distribution in live or fixed cells. |
| Super-Resolution Microscopy | Bypasses the diffraction limit of light. | Nanoscale visualization of stilbamidine's interaction with subcellular structures. |
| Live-Cell Imaging | Real-time observation of cellular processes. | Tracking the uptake and movement of stilbamidine within living cells. |
Genetic and Proteomic Approaches to Elucidate Mechanisms
Genetic and proteomic approaches are indispensable for a comprehensive understanding of the molecular mechanisms underlying the biological activity of stilbamidine isethionate. These powerful techniques allow for the identification of the genes and proteins that are affected by the compound, providing critical clues about its mode of action and potential resistance mechanisms.
Genetic approaches, such as creating drug-resistant cell lines and then sequencing their genomes, can pinpoint the genes responsible for drug sensitivity or resistance. For instance, the development of parasites with high levels of resistance to the related diamidine, pentamidine, has led to the identification of transporter proteins involved in drug uptake. gla.ac.uk A similar strategy could be employed for stilbamidine to identify its specific transporters and other interacting proteins.
Proteomics, the large-scale study of proteins, can reveal changes in the cellular proteome in response to stilbamidine treatment. gla.ac.uk Techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry-based quantitative proteomics can identify proteins that are up- or down-regulated upon drug exposure. gla.ac.uk This information can help to construct the cellular pathways that are perturbed by stilbamidine. A proteomic analysis of pentamidine-resistant trypanosomes, for example, has implicated various proteins in the resistance phenotype. gla.ac.uk
| Approach | Methodology | Insights Gained for Stilbamidine Isethionate |
| Genetic Screening | Generation and analysis of drug-resistant mutants. | Identification of genes involved in uptake, efflux, and mechanism of action. |
| Proteomics | 2-DE, Mass Spectrometry. | Understanding the global cellular response to the drug and identifying protein targets. |
| Transcriptomics | Microarrays, RNA-Seq. | Identifying changes in gene expression profiles in response to treatment. |
High-Throughput Screening for Stilbamidine Analogues
High-throughput screening (HTS) is a key technology in modern drug discovery that enables the rapid testing of large libraries of chemical compounds for a specific biological activity. benthamopen.comnih.gov HTS assays can be designed to identify new stilbamidine analogues with improved efficacy, reduced toxicity, or altered pharmacokinetic properties. benthamopen.comscienceopen.com
Phenotypic screens, which measure the effect of compounds on whole cells or organisms, have been successfully used to identify compounds with activity against various pathogens. nih.gov Stilbamidine itself was identified as active in a yeast-based screen, although its primary target was later found to be different from the one the screen was designed for. researchgate.net This highlights the power of phenotypic screening to uncover unexpected activities.
Target-based screens, on the other hand, are designed to identify compounds that interact with a specific molecular target. If the primary target of stilbamidine is known, a target-based HTS campaign can be launched to find more potent or selective inhibitors. These screens often rely on fluorescence or luminescence-based readouts, making them amenable to automation and miniaturization. benthamopen.com The results from HTS campaigns can provide valuable structure-activity relationship (SAR) data to guide the rational design of new stilbamidine analogues.
| Screening Method | Principle | Application for Stilbamidine Analogues |
| Phenotypic Screening | Measures the effect on whole cells or organisms. | Discovery of new analogues with desired biological effects. |
| Target-Based Screening | Measures the interaction with a specific molecular target. | Identification of more potent and selective inhibitors of a known target. |
| Virtual Screening | Computational methods to predict binding affinity. | In silico screening of large compound libraries to prioritize candidates for experimental testing. |
Future Directions and Emerging Research Avenues
Investigation of Novel Biological Targets Beyond Nucleic Acids
While the primary mechanism of action for stilbamidine (B1663490) and other aromatic diamidines has long been attributed to their interaction with nucleic acids, particularly the AT-rich regions of DNA kinetoplasts in parasites, emerging research is beginning to explore targets beyond the genome. The rationale for this shift is twofold: to identify alternative mechanisms that could circumvent drug resistance associated with DNA binding and to uncover new therapeutic applications.
Future investigations are focusing on the potential for diamidines to interact with specific proteins. For instance, the inhibition of enzymes crucial for parasite survival represents a promising avenue. Research on related diamidines has shown that they can inhibit topoisomerases, enzymes vital for DNA replication and repair. nih.gov Although this is still linked to DNA, the focus is on the enzyme-DNA complex rather than just DNA binding. Beyond this, researchers are exploring interactions with other protein classes. The vast and largely untapped proteome of parasites like Leishmania and Trypanosoma may contain novel binding partners for stilbamidine. Techniques such as affinity chromatography with immobilized stilbamidine, proteomics-based approaches, and computational docking studies are being employed to identify these non-nucleic acid targets.
Another area of investigation is the interaction with cellular organelles and metabolic pathways. The accumulation of diamidines within the parasite's mitochondrion is a known phenomenon, and research is underway to determine if this leads to specific interactions with mitochondrial proteins or disruption of metabolic functions independent of direct DNA binding. researchgate.net The potential for stilbamidine to interfere with polyamine biosynthesis, a pathway essential for parasite proliferation, is also a subject of ongoing research, drawing parallels from drugs like eflornithine. researchgate.net The discovery of such novel targets could pave the way for developing more selective and potent analogues.
Exploration of Synergistic Combinations with Other Agents in Preclinical Models
The use of combination therapy is a cornerstone of modern medicine, aimed at increasing efficacy, reducing the likelihood of drug resistance, and potentially lowering toxicity by using smaller amounts of each agent. For stilbamidine isethionate, preclinical research into synergistic combinations is a critical area of focus.
In the context of antiprotozoal therapy, several combinations involving diamidines have been explored in preclinical settings. For example, a synergistic effect was observed in vitro when combining the diamidine pentamidine (B1679287) with allopurinol (B61711) against Leishmania. researchgate.netacs.org Such findings provide a strong rationale for formally testing stilbamidine in similar combinations. The goal is to identify partners that act on different biological pathways. For instance, combining stilbamidine (targeting DNA) with an agent that inhibits a key parasite enzyme or a protein synthesis pathway could lead to a potent synergistic effect.
Another promising strategy is the combination with drugs that modulate the host's immune response. Combining stilbamidine with an immunomodulator could enhance parasite clearance by the host's own immune system while the drug inhibits parasite replication. Preclinical studies are also exploring combinations with drugs that can overcome resistance mechanisms. For example, if resistance to stilbamidine involves an efflux pump, it could be combined with an inhibitor of that pump. The successful nifurtimox-eflornithine combination therapy (NECT) for Human African Trypanosomiasis serves as a powerful example of how combining drugs with different mechanisms can revolutionize treatment. nih.gov
Table 1: Investigated Synergistic Combinations in Preclinical Research for Diamidines This table is interactive. You can sort and filter the data.
| Diamidine Agent | Combination Agent | Target Disease/Organism | Observed Effect in Preclinical Models | Reference(s) |
|---|---|---|---|---|
| Pentamidine | Allopurinol | Leishmaniasis (L. m. mexicana) | Synergistic effect observed in vitro. | researchgate.netacs.org |
| Pentamidine | Nifurtimox | Human African Trypanosomiasis | NECT (Nifurtimox-Eflornithine Combination Treatment) is a successful clinical strategy, providing a model for other combinations. | nih.gov |
| Pentamidine | Melarsoprol | Human African Trypanosomiasis | Some studies showed synergism, but safety concerns exist. | nih.gov |
| Pentamidine | Suramin (B1662206) | Human African Trypanosomiasis | Combination was not effective; suramin inhibited the action of pentamidine. | nih.gov |
Development of Next-Generation Diamidine Scaffolds
The core chemical structure of stilbamidine, the diamidine scaffold, is a template for extensive medicinal chemistry efforts. The goal is to design next-generation compounds that retain or improve upon the therapeutic activity of the parent molecule while exhibiting enhanced safety profiles and better pharmacokinetic properties.
Ongoing research focuses on modifying the rigid stilbene (B7821643) linker of stilbamidine to create more flexible or conformationally constrained analogues. These changes can influence how the molecule binds to its target and how it is recognized by transporters and metabolic enzymes, potentially reducing off-target toxicity. Another key area is the development of prodrugs. A notable example from the broader diamidine class is DB289, a prodrug of furamidine (B1674271) (DB75), which was designed for oral administration. nih.gov Although its development was halted, the concept remains a powerful strategy for improving the delivery of diamidine compounds.
Structure-activity relationship (SAR) studies are fundamental to this effort. By synthesizing a library of related compounds and testing their activity, researchers can identify which parts of the molecule are essential for its therapeutic effect and which can be modified to improve its drug-like properties. For example, research into analogues of pentamidine has led to the identification of new compounds with potent antileishmanial activity. nih.gov These next-generation scaffolds may incorporate different aromatic cores or linker groups to optimize DNA binding affinity or interaction with novel protein targets. The ultimate aim is to create new chemical entities based on the diamidine pharmacophore that are more effective and safer for a range of diseases. nih.gov
Table 2: Examples of Next-Generation Diamidine Development This table is interactive. You can sort and filter the data.
| Original Compound | Next-Gen Compound/Prodrug | Key Development Goal | Status/Finding | Reference(s) |
|---|---|---|---|---|
| Pentamidine | Furamidine (DB75) | Improved efficacy | Showed potent antitrypanosomal activity in mouse models. | nih.gov |
| Furamidine (DB75) | DB289 | Oral bioavailability | Developed as an oral prodrug; development discontinued (B1498344) during Phase III trials due to toxicity. | nih.gov |
| Pentamidine | Compound 1 (unnamed) | Improved antileishmanial potency | Identified as a potent inhibitor of Leishmania donovani with strong DNA binding properties. | nih.gov |
Application in Neglected Tropical Diseases Research (Non-Clinical Focus)
Neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (HAT, or sleeping sickness) and leishmaniasis, affect millions of the world's poorest populations. mdpi.comnih.gov The diamidines, including stilbamidine and more prominently pentamidine, have historically been part of the limited arsenal (B13267) against these protozoan parasites. nih.gov Future non-clinical research continues to explore the utility of the stilbamidine scaffold in this critical area.
The primary focus is on identifying new diamidine-based compounds with activity against a wider range of NTDs or against drug-resistant strains of parasites. nih.gov High-throughput screening of stilbamidine analogues against various species and life-cycle stages of parasites like Trypanosoma and Leishmania is a key research activity. nih.gov The goal is to build a pipeline of potential drug candidates. nih.gov
Furthermore, research is delving into the mechanisms of resistance to diamidines in these organisms. Understanding how parasites develop resistance—for example, through reduced drug uptake or increased efflux—is crucial for designing new compounds that can evade these mechanisms. researchgate.net Studies in Leishmania mexicana have shown that resistance to pentamidine is associated with the exclusion of the drug from the parasite's mitochondrion. researchgate.net This knowledge can guide the development of new stilbamidine derivatives that are less susceptible to such resistance pathways. The application of stilbamidine-related compounds is also being explored for other NTDs, leveraging the broad anti-parasitic potential of the diamidine chemical class.
Advanced Preclinical Models for Efficacy and Mechanistic Evaluation
The translation of findings from the laboratory to clinical success is a major challenge in drug development. To improve the predictive power of preclinical research, scientists are moving beyond traditional 2D cell cultures and simple animal models to more sophisticated systems for evaluating compounds like stilbamidine isethionate.
One of the most promising developments is the use of three-dimensional (3D) cell culture models, including spheroids and organoids. These models more closely mimic the in vivo environment, allowing for the study of drug efficacy and mechanism of action in a more physiologically relevant context. acs.org For instance, evaluating stilbamidine in a 3D culture of host cells infected with Leishmania could provide better insights into its ability to penetrate tissues and kill intracellular parasites. The development of scaffolds for tissue engineering also offers a platform for creating complex tissue-like structures to test drug effects. mdpi.comresearchgate.netmdpi.com
In parallel, advances in animal models are also critical. The use of transgenic parasites expressing fluorescent or luminescent markers allows for real-time imaging of infection progression and drug response in living animals. This provides valuable pharmacokinetic and pharmacodynamic data. Furthermore, "humanized" mouse models, which have been engrafted with human cells or tissues, can offer a more accurate prediction of a drug's behavior in humans. These advanced preclinical models are essential for a more rigorous evaluation of next-generation diamidines, helping to de-risk their development and increase the likelihood of success in future clinical applications.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Stilbamidine isetionate with high purity for experimental reproducibility?
- Methodological Guidance :
- Follow strict protocols for synthesis, including solvent selection, reaction conditions, and purification steps. For characterization, use infrared (IR) spectroscopy to confirm identity by matching spectra to reference standards .
- Report experimental metrics (e.g., yield, purity) using the metric system, adhering to precision guidelines (e.g., ≤3 significant figures unless justified) .
- Include detailed synthesis data in the main manuscript if novel; otherwise, provide supplementary materials for replication .
Q. What analytical methods are recommended to validate the identity and purity of this compound?
- Methodological Guidance :
- Identity : Perform IR spectroscopy on dried samples, ensuring concordance with reference spectra .
- Purity : Use high-performance liquid chromatography (HPLC) to quantify impurities. For hygroscopic compounds like this compound, include moisture content analysis .
- Report purity as a percentage (98.5–102.5% per pharmacopeial standards) and validate methods using certified reference materials .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Guidance :
- Test hygroscopicity and polymorphism by storing samples in controlled environments (e.g., 25°C/60% RH vs. 40°C/75% RH) and monitor degradation via HPLC .
- Include time-point analyses (e.g., 0, 3, 6 months) and compare results to regulatory stability guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity across studies be systematically addressed?
- Methodological Guidance :
- Batch Consistency : Analyze batch-to-batch variations in peptide content, impurities, and solubility using QC metrics (e.g., HPLC, mass spectrometry) .
- Statistical Rigor : Apply statistical tests (e.g., ANOVA) to compare datasets, ensuring significance thresholds (e.g., p < 0.05) are predefined and justified .
- Replicate experiments using standardized protocols from primary literature to isolate confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s efficacy against drug-resistant pathogens?
- Methodological Guidance :
- In Vitro Models : Use minimum inhibitory concentration (MIC) assays with clinical isolates, including positive/negative controls and dose-response curves .
- Resistance Mechanisms : Pair genomic sequencing of pathogens with phenotypic assays to identify resistance markers (e.g., efflux pump activity) .
- Reference prior studies to contextualize findings and avoid overgeneralization .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Methodological Guidance :
- Use molecular docking simulations to predict binding affinities with target proteins (e.g., parasitic enzymes). Validate models with experimental data (e.g., crystallography) .
- Ensure software parameters (e.g., force fields, solvation models) align with published methodologies to facilitate cross-study comparisons .
Q. What strategies mitigate methodological flaws when translating in vitro findings to in vivo models for this compound?
- Methodological Guidance :
- Pharmacokinetics : Conduct bioavailability and tissue distribution studies in animal models, adjusting dosages based on in vitro IC50 values .
- Confounding Variables : Control for species-specific metabolic pathways and immune responses by citing species-validated protocols .
- Discuss limitations (e.g., scalability to humans) in the conclusion section .
Methodological Best Practices
- Data Reporting : Differentiate primary vs. secondary data sources, and justify reliability using peer-reviewed references .
- Replication : Provide sufficient detail in methods sections (e.g., instrument settings, sample preparation) to enable independent replication .
- Ethical Compliance : For studies involving human-derived samples, document participant selection criteria and ethical approvals per institutional guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
